molecular formula C13H11BrFN3O2 B6720069 Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate

Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate

Cat. No.: B6720069
M. Wt: 340.15 g/mol
InChI Key: ZOQWEMREMSQYGK-UHFFFAOYSA-N
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Description

Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring substituted with a methyl ester group, a bromine atom, and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the Bromine and Fluorine Substituents: The bromine and fluorine atoms are introduced through halogenation reactions, often using reagents such as bromine or N-bromosuccinimide (NBS) for bromination and fluorine gas or other fluorinating agents for fluorination.

    Attachment of the Methyl Ester Group: The methyl ester group is typically introduced through esterification reactions, using reagents such as methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the pyridazine ring.

    Reduction Products: Reduced forms of the pyridazine ring.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-bromo-5-fluorobenzoate: A related compound with similar halogen substituents but a different core structure.

    Pyridazine Derivatives: Other pyridazine derivatives with various substituents.

Uniqueness

Methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate is unique due to its specific combination of a pyridazine ring with bromine, fluorine, and methyl ester substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

methyl 6-[(3-bromo-5-fluorophenyl)methylamino]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFN3O2/c1-20-13(19)11-2-3-12(18-17-11)16-7-8-4-9(14)6-10(15)5-8/h2-6H,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQWEMREMSQYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C=C1)NCC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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